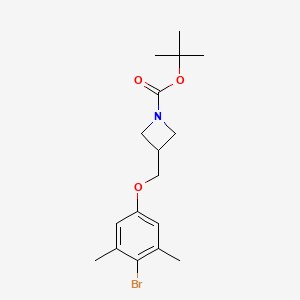3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.: 1458653-20-7
Cat. No.: VC3097034
Molecular Formula: C17H24BrNO3
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1458653-20-7 |
|---|---|
| Molecular Formula | C17H24BrNO3 |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | tert-butyl 3-[(4-bromo-3,5-dimethylphenoxy)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24BrNO3/c1-11-6-14(7-12(2)15(11)18)21-10-13-8-19(9-13)16(20)22-17(3,4)5/h6-7,13H,8-10H2,1-5H3 |
| Standard InChI Key | MRSXSOLVVYXSBH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)C)OCC2CN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1Br)C)OCC2CN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Composition
Molecular Structure
3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester contains several key structural components that define its chemical behavior. The molecule contains an azetidine ring (a four-membered nitrogen-containing heterocycle) connected to a phenoxy group that features bromo and dimethyl substituents. The nitrogen of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protective strategy in organic synthesis.
Physical and Chemical Properties
Based on structural analogs, the compound likely presents as a crystalline solid at room temperature. The predicted molecular properties are summarized in Table 1.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₇H₂₄BrNO₃ | Structural composition |
| Molecular Weight | ~370 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Based on similar compounds |
| Solubility | Soluble in organic solvents (DCM, chloroform, THF); poorly soluble in water | Based on lipophilic structure |
| Stability | Stable at room temperature; sensitive to strong acids | Based on Boc protection group |
Synthetic Approaches and Preparation
General Synthetic Pathway
The synthesis of 3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester would likely follow established methodologies for similar compounds. A typical synthetic route might involve:
-
Protection of azetidine nitrogen with a Boc group
-
Functionalization of the azetidine ring at the 3-position
-
Coupling with 4-bromo-3,5-dimethylphenol through an etherification reaction
This approach mirrors synthetic strategies employed for structurally related compounds such as 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester .
Key Reaction Considerations
The synthesis would require careful control of reaction conditions to ensure regioselectivity. The presence of the tert-butyloxycarbonyl (Boc) protecting group is strategically important, as it serves to:
-
Protect the nucleophilic nitrogen during subsequent synthetic steps
-
Enhance solubility in organic solvents
-
Provide a group that can be readily cleaved under mild acidic conditions when needed
Structural Analogs and Comparative Analysis
Related Compounds in Research
Several structural analogs provide context for understanding our target compound. For instance, tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (CAS: 325800-39-3) shares the tert-butyloxycarbonyl protective strategy but features an indole rather than an azetidine core . This compound has been utilized in heterocyclic chemistry research and demonstrates the importance of the Boc group in synthetic transformations.
Similarly, the compound 3-(2-Bromo-4-carbamoyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 2301068-98-2) presents a closely related structure with an identical azetidine-carboxylic acid tert-butyl ester backbone but different phenoxy substitution patterns .
Structure-Activity Relationships
The position and nature of substituents on the phenoxy ring significantly influence the chemical properties and potential biological activities of these compounds. The bromo substituent in the para position of our target compound, combined with the flanking methyl groups, creates a unique electronic environment that distinguishes it from its structural cousins.
Table 2: Structural Comparison with Analogs
Analytical Characterization Methods
Identification Techniques
For proper characterization of 3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, several analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the azetidine ring protons, aromatic protons, methyl groups, and tert-butyl protons.
-
Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features.
-
Infrared Spectroscopy: Would identify functional groups including the carbamate C=O stretch and C-O stretches.
Structure-Based Design Considerations
Conformational Analysis
Future Research Directions
Synthetic Diversification
The compound presents several opportunities for structural modification and diversification:
-
The bromo substituent offers a versatile handle for cross-coupling reactions, enabling the introduction of various functional groups
-
The tert-butyloxycarbonyl group can be cleaved to reveal the azetidine nitrogen for further functionalization
-
The methyl groups could potentially be functionalized through C-H activation chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume